Inosine, 5'-acetate
Description
Overview of Nucleoside and Nucleotide Derivatives in Biochemical Research
Nucleoside and nucleotide derivatives are indispensable in biochemical and medicinal chemistry. sharingtechcn.com As analogues of natural nucleosides, they can interact with a wide array of biological systems. sharingtechcn.com Modifications to the sugar or base moieties of nucleosides have led to the development of potent antiviral and anticancer therapies. sharingtechcn.com These synthetic derivatives often function by targeting key enzymes involved in nucleic acid synthesis or by being incorporated into DNA or RNA, thereby disrupting their normal function. medkoo.comacs.org The structural diversity and functional versatility of these compounds make them vital for studying cellular metabolism, signaling pathways, and as potential therapeutic agents. sharingtechcn.com
Contextualization of Inosine (B1671953) and its Biological Significance
Inosine is a naturally occurring purine (B94841) nucleoside, formed when hypoxanthine (B114508) is attached to a ribose ring. wikipedia.orgnih.gov It plays a crucial role in purine metabolism, serving as a key intermediate. wikipedia.orgnih.gov Inosine is commonly found in transfer RNAs (tRNAs), where it is essential for the proper translation of the genetic code through wobble base pairing. wikipedia.orgpatsnap.com Beyond its role in nucleic acid metabolism, inosine and its derivatives, such as inosine monophosphate (IMP), are involved in various physiological processes. wikipedia.orgnih.gov For instance, IMP is a precursor for the synthesis of other purine nucleotides like guanosine (B1672433) monophosphate (GMP). wikipedia.orgtandfonline.com Furthermore, inosine has been investigated for its potential neuroprotective and immunomodulatory properties. wikipedia.orgpatsnap.com
Rationale for Investigating 5'-O-Acylinosine Derivatives, Specifically Inosine 5'-Acetate
The modification of nucleosides, such as through acylation, is a common strategy in medicinal chemistry to alter their physicochemical properties. Acylation, including acetylation, can enhance the lipophilicity of nucleosides, which may improve their ability to cross cell membranes. researchgate.net This modification can also serve as a prodrug strategy, where the acetyl group is later removed by cellular enzymes to release the active nucleoside. The investigation of 5'-O-acylinosine derivatives, like Inosine 5'-acetate, is driven by the desire to create molecules with potentially improved pharmacokinetic profiles or to serve as intermediates in the synthesis of more complex nucleotide analogues. chemicalbook.comnih.gov The 5'-hydroxyl group of the ribose sugar is a primary site for such modifications.
Defining the Academic and Research Landscape for Inosine 5'-Acetate Studies
The academic and research landscape for Inosine, 5'-acetate is primarily situated within the broader context of nucleoside chemistry and drug discovery. While extensive research exists for inosine and its more complex derivatives, studies focusing specifically on this compound are less common. It is often synthesized as an intermediate in the preparation of other molecules. For example, the related compound 2',3',5'-Tri-O-acetylinosine is used as an intermediate in the synthesis of 6-substituted purine ribosides and has been studied for its potential to inhibit cancer cell growth. chemicalbook.com The synthesis of acetylated nucleosides is a well-established area of organic chemistry, with various methods developed for achieving selective acetylation. researchgate.net Research on 5'-O-acyl derivatives often explores their potential as prodrugs or as building blocks for more elaborate molecular structures. nih.gov
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₄N₄O₆ | epa.gov |
| Molecular Weight | 310.27 g/mol | epa.gov |
| CAS Number | 28526-32-1 | epa.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
28526-32-1 |
|---|---|
Molecular Formula |
C12H14N4O6 |
Molecular Weight |
310.26 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C12H14N4O6/c1-5(17)21-2-6-8(18)9(19)12(22-6)16-4-15-7-10(16)13-3-14-11(7)20/h3-4,6,8-9,12,18-19H,2H2,1H3,(H,13,14,20)/t6-,8-,9-,12-/m1/s1 |
InChI Key |
FZGRVVNNENJDMC-WOUKDFQISA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=CNC3=O)O)O |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CNC3=O)O)O |
Origin of Product |
United States |
Synthesis and Chemical Modification Strategies for Inosine 5 Acetate
Established Methodologies for Nucleoside Esterification at the 5'-Position
The synthesis of Inosine (B1671953), 5'-acetate primarily involves the selective esterification of the 5'-hydroxyl group of inosine. Both chemical and enzymatic methods have been developed to achieve this transformation with varying degrees of efficiency and selectivity.
Chemical Acylation Techniques for Inosine 5'-Acetate Synthesis
Chemical acylation remains a cornerstone for the synthesis of nucleoside esters. A common and practical approach for the acetylation of nucleosides involves the use of acetic anhydride (B1165640). nih.gov The reaction is typically carried out in a suitable solvent, often a mixture of acetic anhydride and acetic acid, which can also serve as the acetylating reagent. nih.gov Another widely employed method is the use of acetic anhydride in the presence of a base, such as pyridine (B92270), which acts as a catalyst and an acid scavenger. tandfonline.com
A technique referred to as "acid acetylation," which utilizes acetic anhydride in the presence of acetyl chloride in an acetic acid solution, has also been reported for the acetylation of inosine. mostwiedzy.pl While this method can yield the acetylated nucleoside, it may also lead to the cleavage of the glycosidic bond as a side reaction. mostwiedzy.pl For instance, the "acid acetylation" of inosine has been shown to produce the desired acetylated nucleoside in approximately 75% yield, but also results in the formation of hypoxanthine (B114508) (the purine (B94841) base) in about 19% yield due to glycosidic bond cleavage. mostwiedzy.pl
A representative procedure for the O-acetylation of a hydroxyl group using acetic anhydride and pyridine involves dissolving the starting material in pyridine, adding acetic anhydride at a controlled temperature (e.g., 0°C), and stirring the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). tandfonline.com The reaction is then quenched, and the product is purified through a series of extraction and washing steps, followed by silica (B1680970) gel column chromatography. tandfonline.com
| Reagent System | Solvent | Base/Catalyst | Typical Conditions | Ref. |
| Acetic Anhydride | Acetic Acid | None | Room Temperature | nih.gov |
| Acetic Anhydride | Pyridine | Pyridine | 0°C to Room Temperature | tandfonline.com |
| Acetic Anhydride | Acetic Acid | Acetyl Chloride | Room Temperature | mostwiedzy.pl |
Enzymatic Approaches for Selective 5'-O-Acetylation of Inosine
Enzymatic methods offer a green and highly selective alternative to chemical synthesis, often proceeding under mild reaction conditions with high regioselectivity, thus minimizing the need for protecting groups. Lipases are a class of enzymes that have demonstrated remarkable efficacy in catalyzing the acylation of nucleosides, with a strong preference for the primary 5'-hydroxyl group.
The use of immobilized lipases is particularly advantageous as it simplifies catalyst recovery and reuse. Lipase (B570770) TL IM from Thermomyces lanuginosus has been successfully employed in the continuous flow synthesis of various purine nucleoside esters, including those of inosine. researchgate.net In a typical procedure, a solution of the nucleoside and an acyl donor, such as a vinyl ester, in a suitable organic solvent is passed through a reactor containing the immobilized lipase. This method has been shown to produce 5'-O-acylated inosine derivatives in high yields. researchgate.net
The choice of solvent is crucial for the efficiency of enzymatic acylation. Solvents like tert-amyl alcohol have been found to be effective for the lipase-catalyzed synthesis of purine nucleoside esters. researchgate.net The reaction parameters, including temperature, flow rate (in continuous flow systems), and the molar ratio of substrates, are optimized to achieve maximum conversion and yield. For example, in the continuous flow synthesis of adenosine (B11128) laurate ester using lipase TL IM, a temperature of 50°C and a nucleoside to vinyl ester ratio of 1:5 were found to be optimal. researchgate.net
| Enzyme | Acyl Donor | Solvent | Temperature | Yield | Ref. |
| Lipase TL IM | Vinyl Laurate | tert-Amyl Alcohol | 50°C | High | researchgate.net |
Regioselectivity and Stereochemical Control in Inosine 5'-Acetate Synthesis
Achieving selective acetylation at the 5'-position of inosine is a primary challenge due to the presence of two secondary hydroxyl groups at the 2' and 3' positions of the ribose ring. To address this, protecting group strategies are often employed to ensure regioselective acylation.
Protecting Group Strategies for Controlled Synthesis
Protecting groups are reversibly attached to reactive functional groups to prevent them from participating in a chemical reaction. jocpr.com In the context of inosine, the 2'- and 3'-hydroxyl groups can be protected simultaneously, leaving the 5'-hydroxyl group available for acetylation.
A common and effective strategy involves the formation of a 2',3'-O-isopropylidene ketal. This is typically achieved by reacting inosine with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst, such as p-toluenesulfonic acid. researchgate.net The resulting 2',3'-O-isopropylideneinosine has its 2' and 3' hydroxyls masked within the ketal structure, allowing for the selective acylation of the exposed 5'-hydroxyl group. Following the 5'-O-acetylation, the isopropylidene protecting group can be removed under acidic conditions to yield Inosine, 5'-acetate.
This strategy is exemplified in the synthesis of N1-(2′,3′-O-Isopropylidene-β-D-ribofuranosyl)inosine derivatives, where the isopropylidene group is introduced to allow for modifications at other positions, including the 5'-hydroxyl. researchgate.net
| Protecting Group | Reagents for Protection | Conditions for Deprotection | Target Site | Ref. |
| 2',3'-O-Isopropylidene | 2,2-Dimethoxypropane, p-toluenesulfonic acid | Aqueous acid (e.g., TFA) | 2' and 3' hydroxyls | researchgate.net |
Isolation and Purification Techniques for Inosine 5'-Acetate
The purification of this compound from the reaction mixture, which may contain unreacted starting materials, byproducts, and deprotected intermediates, is crucial for obtaining a high-purity product. Chromatographic techniques are the most widely used methods for this purpose.
Column chromatography on silica gel is a standard method for the purification of nucleoside derivatives. tandfonline.com The choice of eluent system is critical for achieving good separation. A gradient of solvents with increasing polarity, such as a mixture of dichloromethane (B109758) and methanol (B129727) or ethyl acetate (B1210297) and hexanes, is often employed to elute the components based on their polarity. tandfonline.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC, is another powerful technique for the purification of nucleosides and their derivatives. mdpi.com This method separates compounds based on their hydrophobicity. For preparative HPLC, the choice of a volatile buffer system, such as triethylammonium (B8662869) acetate, is advantageous as it simplifies the removal of the buffer from the purified product. mdpi.com
Affinity chromatography can be employed for the purification of inosine derivatives that are designed as inhibitors for specific enzymes. researchgate.net This technique utilizes a stationary phase to which a ligand that specifically binds to the target molecule is attached. For instance, immobilized nucleotide analogs have been used to purify inosine monophosphate dehydrogenase (IMPDH), an enzyme for which many inosine analogs are inhibitors. researchgate.netnih.gov
Design and Synthesis of Inosine 5'-Acetate Analogs and Derivatives
The modification of the inosine scaffold, including the introduction of an acetyl group at the 5'-position, is a common strategy in the development of new therapeutic agents. Many analogs of inosine and its derivatives have been synthesized and evaluated for their biological activities, particularly as inhibitors of enzymes such as inosine 5'-monophosphate dehydrogenase (IMPDH). tandfonline.comtandfonline.com IMPDH is a key enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, making it an attractive target for antiviral, anticancer, and immunosuppressive drugs. tandfonline.comnih.gov
The synthesis of these analogs often involves multi-step procedures that incorporate the strategies for regioselective acylation and protection discussed earlier. For example, the synthesis of N1-(5′-O-Phosphoryl-β-D-ribofuranosyl)−8-bromohypoxanthine (an analog of inosine monophosphate) involves the use of acetyl protecting groups on the ribose moiety during the glycosylation step, which are subsequently removed and replaced with other functional groups. researchgate.net
The table below presents examples of inosine analogs and derivatives, highlighting the diversity of modifications that have been explored. While specific data for this compound analogs is limited in the readily available literature, the data for related inosine derivatives illustrates the therapeutic potential of this class of compounds.
| Compound Name | Modification | Target/Activity | Reference |
| Mizoribine | Imidazole nucleoside | IMPDH inhibitor, immunosuppressant | tandfonline.com |
| Mycophenolic Acid (MPA) derivatives | Various modifications | IMPDH inhibitors | tandfonline.com |
| 8-Amino-N1-Inosine 5′-monophosphate | 8-amino substitution | CD38 inhibitor | researchgate.net |
Modifications to the Hypoxanthine Base Moiety
The hypoxanthine component of inosine is a naturally occurring purine derivative that is critical to its function, particularly in molecular biology. nih.gov Unlike guanine, it lacks the N2 amino group, yet it exhibits versatile hydrogen bonding capabilities, allowing it to pair with cytosine (C), adenine (B156593) (A), and uracil (B121893) (U). wikipedia.orgnih.gov This "wobble" pairing is essential for processes like the translation of the genetic code where inosine is found in transfer RNAs (tRNAs). wikipedia.org Chemical modifications to the hypoxanthine base are therefore a key strategy to modulate these pairing preferences and to create derivatives with new biological or therapeutic activities.
Research into modifying the hypoxanthine base often targets the positions on the purine ring that are involved in hydrogen bonding. The goal is to alter the base-pairing rules or enhance the stability of interactions with specific targets. A primary example of base moiety alteration in nature is the enzymatic deamination of adenosine to inosine, a process catalyzed by ADAR enzymes (adenosine deaminases acting on RNA), which is fundamental to creating transcriptome diversity. nih.govnih.gov Similarly, the deamination of guanosine (B1672433) results in xanthosine (B1684192), altering base-pairing potential. nih.gov
Synthetic strategies for modifying the hypoxanthine ring can involve a variety of chemical reactions to introduce different functional groups. These modifications can influence the electronic properties, steric profile, and hydrogen-bonding pattern of the nucleobase.
Table 1: Potential Modification Sites and Strategies for the Hypoxanthine Moiety
| Modification Site | Type of Modification | Potential Impact on Properties | Research Context |
| N1 Position | Alkylation, Arylation | Alters hydrogen bonding with pairing partners like uracil or thymine; may disrupt Watson-Crick geometry. | Explored in the synthesis of various purine analogues to probe enzyme active sites. |
| C2 Position | Substitution (e.g., with amino or thio groups) | Introduction of a hydrogen bond donor (amino) or acceptor (thio) can change pairing specificity, making it more guanine-like. | Synthesis of 2-aminoinosine derivatives to enhance binding affinity. |
| N7 Position | Alkylation, Glycosylation | Can affect the sugar conformation (syn vs. anti) and disrupt Hoogsteen base pairing. | Studied in the context of metal coordination and the development of antiviral nucleosides. |
| C8 Position | Halogenation, Alkylation | Introduces steric bulk and alters electronic distribution, which can favor the syn conformation and change recognition by enzymes. | 8-bromo and 8-methyl derivatives are common tools in structural biology studies. |
Derivatization of the Ribose Sugar Ring Beyond the 5'-Position
With the 5'-hydroxyl group esterified to form the acetate, the primary sites for further derivatization on the ribose sugar ring of this compound are the 2' and 3' hydroxyl groups. Modifications at these positions are crucial for influencing the nucleoside's properties, such as its conformational preference (C2'-endo vs. C3'-endo), metabolic stability, and ability to be incorporated into oligonucleotides.
One of the most common modifications is at the 2'-position. For instance, the introduction of a 2'-O-methyl group is a well-established strategy in oligonucleotide chemistry to increase resistance to nuclease degradation and enhance binding affinity to target RNA. Another significant modification involves replacing the 2'-hydroxyl group with fluorine (2'-fluoro), which can lock the sugar pucker into the C3'-endo conformation typical of RNA and improve thermal stability. nih.gov
The synthesis of these derivatives often requires the use of protecting groups. During automated solid-phase synthesis of oligonucleotides, a tert-butyldimethylsilyl (TBDMS) group is frequently used to protect the 2'-hydroxyl position, demonstrating its accessibility for chemical manipulation. nih.gov
Table 2: Common Derivatizations of the Ribose Ring (2' and 3' Positions)
| Position | Modification | Purpose / Effect | Example Application |
| 2'-OH | Methylation (2'-O-Me) | Increases nuclease resistance; enhances binding affinity (A-form helix). | Antisense oligonucleotides, siRNAs. |
| 2'-OH | Fluorination (2'-F) | Stabilizes C3'-endo pucker; increases thermal stability and nuclease resistance. nih.gov | Aptamers, therapeutic oligonucleotides. |
| 2'-OH | Alkylation (e.g., 2'-O-MOE) | Provides high binding affinity and excellent nuclease resistance. | Second-generation antisense drugs. |
| 3'-OH | Phosphorylation | Essential for forming the phosphodiester backbone of nucleic acids. | Not directly applicable if chain termination is desired. |
| 3'-OH | Inversion (to arabinose) | Alters sugar pucker and helical geometry. | Probing enzyme-substrate interactions. |
Computational Approaches in Synthetic Design for Inosine 5'-Acetate Derivatives
The rational design of this compound derivatives is significantly enhanced by computational chemistry and molecular modeling. These approaches allow researchers to predict the structural and functional consequences of chemical modifications before undertaking complex and resource-intensive synthetic work. By simulating the interactions between a designed derivative and its biological target, such as an enzyme or a nucleic acid sequence, computational methods provide valuable insights into binding affinity and specificity. nih.govtandfonline.com
Molecular dynamics (MD) simulations are a powerful tool used to study the conformational dynamics of inosine-containing molecules and their complexes. For example, MD simulations have been employed to understand how inosine is accommodated within the active site of enzymes like HIV-1 reverse transcriptase and to analyze its base-pairing behavior in different contexts. acs.org Such simulations can reveal subtle distortions or favorable interactions that govern molecular recognition. nih.gov
Another key computational strategy is pharmacophore modeling. This involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific target. A five-point pharmacophore model was successfully developed to guide the design of novel inhibitors of inosine 5'-monophosphate dehydrogenase (IMPDH), a crucial enzyme in purine metabolism. nih.govtandfonline.com This approach helps in prioritizing synthetic targets that are most likely to exhibit the desired biological activity, thereby streamlining the drug discovery process. These combined structure-based and ligand-based computational approaches are instrumental in defining the often strict structure-activity relationships (SAR) for a given biological target. nih.gov
Table 3: Computational Methods in the Design of Inosine Derivatives
| Computational Method | Application | Outcome / Insight |
| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of a derivative in a biological environment (e.g., enzyme active site). acs.org | Predicts binding stability, conformational changes, and key intermolecular interactions. nih.gov |
| Pharmacophore Modeling | Identifying the essential 3D features required for biological activity based on known active compounds. nih.govtandfonline.com | Provides a template for designing new molecules with potentially higher potency and specificity. |
| Quantum Mechanics (QM) Calculations | Calculating electronic properties, charge distribution, and reaction energetics of a molecule. | Helps understand reactivity, pKa values, and the nature of non-covalent interactions. nih.gov |
| Docking Studies | Predicting the preferred orientation of a molecule when bound to a target protein or nucleic acid. | Ranks potential derivatives based on predicted binding scores and poses. |
| Structure-Activity Relationship (SAR) Analysis | Correlating structural modifications with changes in biological activity. nih.gov | Guides the optimization of lead compounds by identifying beneficial and detrimental modifications. |
Enzymatic Interactions and Metabolic Pathways of Inosine 5 Acetate
Investigation of Inosine (B1671953) 5'-Acetate as a Substrate for Nucleoside-Modifying Enzymes
The initial steps in the metabolism of inosine 5'-acetate likely involve its recognition and modification by a variety of enzymes that act on nucleosides and their derivatives.
Enzymatic Deacetylation by Esterases and Acylhydrolases
The presence of a 5'-acetate group on the ribose sugar of inosine suggests that the first metabolic step is likely the removal of this acetyl group. This hydrolysis reaction is catalyzed by esterases and acylhydrolases, which are enzymes that cleave ester bonds. Research has demonstrated the capability of various microbial whole cells and purified enzymes to hydrolyze acetylated nucleosides. nih.gov For instance, studies on the deacetylation of other acetylated compounds, such as cellulose (B213188) acetate (B1210297), have shown that esterases can effectively remove acetyl groups, with the efficiency of deacetylation being dependent on the degree of substitution. mdpi.com While direct enzymatic hydrolysis of inosine 5'-acetate by specific esterases has not been extensively documented in dedicated studies, the broad substrate specificity of many esterases and acylhydrolases suggests that they would be capable of catalyzing this deacetylation. One study on the enzymatic hydrolysis of acetylated nucleosides using microbial whole cells revealed that different microorganisms exhibit varied deacetylation profiles, with some showing selectivity for the 5'-position. nih.gov This indicates that specific enzymes exist with the potential to efficiently convert inosine 5'-acetate to inosine.
The general reaction for this deacetylation can be represented as:
Inosine 5'-Acetate + H₂O → Inosine + Acetate
This reaction, catalyzed by an esterase or acylhydrolase, would yield inosine and a free acetate molecule. The characterization of a neutral lipid acetylhydrolase has shown the enzymatic hydrolysis of an acetate group from a glycerol (B35011) derivative, further supporting the principle of enzymatic deacetylation of acetylated molecules. nih.gov
Potential Phosphorylation by Nucleoside Kinases Post-Deacetylation
Following the removal of the acetate group to form inosine, the resulting nucleoside can enter the purine (B94841) salvage pathway. A key step in this pathway is the phosphorylation of inosine to inosine 5'-monophosphate (IMP). This reaction is catalyzed by nucleoside kinases, such as inosine kinase (EC 2.7.1.73). nih.gov Studies have identified and characterized inosine kinases from various organisms that catalyze the transfer of a phosphate (B84403) group from a donor like ATP to inosine. nih.gov
The reaction is as follows:
Inosine + ATP → Inosine 5'-Monophosphate (IMP) + ADP
The formation of IMP is a critical juncture in purine metabolism, as it can be further converted into adenosine (B11128) monophosphate (AMP) or guanosine (B1672433) monophosphate (GMP), which are essential for nucleic acid synthesis and various cellular processes. While direct evidence for the sequential deacetylation of inosine 5'-acetate followed by phosphorylation is not explicitly detailed in the literature, the known activities of esterases and inosine kinases make this a highly plausible metabolic route.
Interaction with Purine Nucleoside Phosphorylases
In an alternative metabolic route, the inosine formed from the deacetylation of inosine 5'-acetate can be acted upon by purine nucleoside phosphorylase (PNP; EC 2.4.2.1). This enzyme catalyzes the reversible phosphorolytic cleavage of the glycosidic bond of inosine, yielding hypoxanthine (B114508) and ribose-1-phosphate. wikipedia.org
The reaction is:
Inosine + Phosphate ⇌ Hypoxanthine + α-D-Ribose 1-phosphate
This reaction is a crucial part of the purine salvage pathway, allowing the cell to recover the purine base hypoxanthine, which can then be converted back to IMP by the action of hypoxanthine-guanine phosphoribosyltransferase (HGPRT). Studies on cultured cardiomyocytes have shown that the incorporation of inosine into nucleotides primarily occurs after its degradation to hypoxanthine by PNP. nih.gov This highlights the significance of PNP in the metabolic processing of inosine. It is important to note that the substrate for PNP is inosine itself, not inosine 5'-acetate. Therefore, the deacetylation step is a prerequisite for this enzymatic interaction.
Impact of Inosine 5'-Acetate on Purine Metabolism Regulatory Enzymes
The introduction of inosine 5'-acetate into a biological system could potentially influence the activity of key regulatory enzymes in the purine metabolic pathway, either directly or indirectly through its metabolic products.
Modulation of Inosine 5'-Monophosphate Dehydrogenase (IMPDH) Activity
Inosine 5'-monophosphate dehydrogenase (IMPDH; EC 1.1.1.205) is a critical rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides. It catalyzes the NAD⁺-dependent oxidation of IMP to xanthosine (B1684192) 5'-monophosphate (XMP). wikipedia.orgrsc.org Given that the metabolic pathway of inosine 5'-acetate can lead to the formation of IMP, the concentration of this substrate for IMPDH could be affected.
While there is no direct evidence to suggest that inosine 5'-acetate itself is a modulator of IMPDH, a study on the design of IMPDH inhibitors provides an intriguing insight. The addition of an acetate group to an inhibitor molecule was found to increase its affinity for the enzyme. nih.gov This finding suggests that the acetate moiety can interact with the enzyme's binding site. It is therefore conceivable that inosine 5'-acetate could interact with IMPDH, potentially influencing its activity. However, further research is required to determine if inosine 5'-acetate acts as a substrate, an inhibitor, or an allosteric modulator of IMPDH.
A study on adipocyte browning suggested that the inhibition of IMPDH leads to an increase in Ucp-1 mRNA expression, indicating that modulation of IMP metabolism can have significant physiological effects. nih.gov
Influence on Adenosine Deaminase and other Purine Catabolic Enzymes
Adenosine deaminase (ADA; EC 3.5.4.4) is another key enzyme in purine metabolism that catalyzes the deamination of adenosine to inosine. nih.govresearchgate.net The metabolic product of inosine 5'-acetate, inosine, is the product of the ADA reaction. Therefore, an increase in the intracellular concentration of inosine following the administration and deacetylation of inosine 5'-acetate could potentially lead to feedback inhibition of ADA, although this has not been explicitly demonstrated.
Characterization of Cellular Processing and Fate of Inosine 5'-Acetate
The cellular journey of Inosine 5'-acetate, a synthetically modified nucleoside, is of significant interest in understanding its potential biological activities and metabolic integration. The presence of the 5'-acetate group alters its polarity and transport characteristics compared to its parent molecule, inosine. Once inside the cell, it is presumed to undergo enzymatic modification, primarily deacetylation, which liberates inosine and acetate. The subsequent metabolic fate of these products is intertwined with fundamental cellular pathways, including purine salvage and energy metabolism.
Intracellular Deacetylation Kinetics and Product Formation
Upon entering the intracellular environment, Inosine 5'-acetate is expected to be a substrate for cellular esterases. These enzymes catalyze the hydrolysis of the ester bond at the 5' position of the ribose sugar, releasing inosine and an acetate molecule. This process is crucial as the deacetylation is often a prerequisite for the biological activity of acetylated nucleoside analogues. nih.gov
The family of enzymes responsible for this biotransformation likely includes carboxylesterases and other non-specific esterases that are abundant in various cellular compartments, including the cytoplasm and mitochondria. nih.gov The regioselective deacetylation of acetylated nucleosides is a known phenomenon, with enzymatic preferences for specific positions on the sugar moiety. nih.gov While specific studies on Inosine 5'-acetate are not prevalent in publicly available literature, research on other acetylated nucleosides indicates that cellular esterases can efficiently remove acetyl groups. researchgate.net For instance, studies with other acetylated biomolecules have shown that enzymes like Amano lipase (B570770) A from Aspergillus Niger can catalyze the complete deprotection of peracetylated nucleosides. researchgate.net
The kinetics of this deacetylation reaction are critical for determining the intracellular concentration and residence time of both the prodrug (Inosine 5'-acetate) and the active molecule (inosine). The rate of this reaction can be described by Michaelis-Menten kinetics, characterized by the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). These parameters would quantify the affinity of the cellular esterases for Inosine 5'-acetate and the maximum rate of its conversion to inosine.
Table 1: Hypothetical Kinetic Parameters for the Deacetylation of Inosine 5'-Acetate by a Cellular Esterase
| Kinetic Parameter | Value | Unit | Description |
| Kₘ (Michaelis Constant) | 50 | µM | Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. A lower Kₘ indicates a higher affinity of the enzyme for the substrate. |
| Vₘₐₓ (Maximum Velocity) | 100 | nmol/min/mg protein | The maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate. |
| k꜀ₐₜ (Turnover Number) | 200 | s⁻¹ | The number of substrate molecules converted to product per enzyme molecule per second. |
| k꜀ₐₜ/Kₘ (Catalytic Efficiency) | 4 x 10⁶ | M⁻¹s⁻¹ | A measure of the overall efficiency of the enzyme, considering both substrate binding and catalysis. |
The primary products of this enzymatic reaction are inosine and acetate. Inosine can then enter the purine salvage pathway, while acetate can be converted to acetyl-CoA, a central metabolite in cellular energy metabolism. wikipedia.orgwikipedia.org
Metabolic Flux Analysis of Inosine 5'-Acetate and its Metabolites
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. mdpi.com By using isotopically labeled substrates, such as ¹³C-labeled Inosine 5'-acetate, it would be possible to trace the path of the carbon atoms from Inosine 5'-acetate through various metabolic pathways. This would provide a quantitative understanding of how the cell utilizes the inosine and acetate moieties derived from this compound.
Following deacetylation, the resulting inosine would primarily enter the purine metabolic pathways. It can be acted upon by purine nucleoside phosphorylase (PNP) to yield hypoxanthine and ribose-1-phosphate. nih.gov Hypoxanthine can be further metabolized to xanthine (B1682287) and ultimately to uric acid, or it can be salvaged back into the nucleotide pool via hypoxanthine-guanine phosphoribosyltransferase (HGPRT). researchgate.net
The acetate released from the deacetylation of Inosine 5'-acetate is expected to be converted to acetyl-CoA by acetyl-CoA synthetase. mdpi.com This acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production or be used as a building block for the synthesis of fatty acids and other biomolecules. wikipedia.org
A metabolic flux analysis would aim to quantify the distribution of carbon from Inosine 5'-acetate into these divergent pathways. For example, it could determine the percentage of inosine that is catabolized versus the percentage that is salvaged, and the proportion of acetate that is oxidized in the TCA cycle versus that which is incorporated into lipids.
Table 2: Hypothetical Metabolic Flux Distribution of ¹³C-labeled Inosine 5'-Acetate in a Cultured Human Cell Line
| Metabolic Pathway | Flux (Relative to Inosine 5'-Acetate Uptake) | Metabolites Measured |
| Inosine Metabolism | ||
| Purine Catabolism (to Uric Acid) | 40% | Labeled Hypoxanthine, Xanthine, Uric Acid |
| Purine Salvage (to IMP, AMP, GMP) | 60% | Labeled Inosine Monophosphate, Adenosine Monophosphate, Guanosine Monophosphate |
| Acetate Metabolism | ||
| TCA Cycle Oxidation | 75% | Labeled Citrate, Succinate, Malate; ¹³CO₂ evolution |
| Fatty Acid Synthesis | 25% | Labeled Palmitate, Stearate |
Note: The data in this table is hypothetical and for illustrative purposes. A definitive metabolic flux analysis of Inosine 5'-acetate would require experimental studies with isotopic tracers.
Such an analysis would provide critical insights into the cellular reprogramming induced by Inosine 5'-acetate and help to elucidate its mechanism of action at a systems level. The relative fluxes through these pathways could vary significantly depending on the cell type and its metabolic state.
Molecular and Cellular Studies of Inosine 5 Acetate in Vitro Investigations
Cellular Uptake and Transport Mechanisms of Inosine (B1671953) 5'-Acetate
Detailed studies identifying the specific membrane transporters involved in the permeation of Inosine 5'-Acetate are not present in the current scientific literature. The transport of this molecule into the cell would likely involve one of two processes: direct transport of the intact molecule or extracellular hydrolysis followed by the separate uptake of inosine and acetate (B1210297).
Identification of Membrane Transporters Involved in Inosine 5'-Acetate Permeation
Specific transporters for Inosine 5'-Acetate have not been identified. However, the transport of its parent molecule, inosine, is well-characterized and occurs through two major families of nucleoside transporters: equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs) frontiersin.orgnih.gov. It is plausible that Inosine 5'-Acetate may utilize these existing pathways.
Acetate itself is transported across cellular membranes by specific transporters, such as members of the AceTr family, like Ato1 in yeast researchgate.net. The presence of the acetate moiety might influence the affinity of Inosine 5'-Acetate for either nucleoside or acetate transporters, or it may necessitate a unique transport mechanism altogether.
Comparative Cellular Permeability Studies with Inosine and Inosine 5'-Monophosphate
Direct comparative studies on the cellular permeability of Inosine 5'-Acetate against inosine and inosine 5'-monophosphate (IMP) are not available. The addition of the acetate group to inosine increases its lipophilicity, which could theoretically enhance its ability to diffuse across the cell membrane. However, this structural change might also reduce its recognition by specific nucleoside transporters. One study on a different class of molecules noted that the addition of an acetate group eliminated antibacterial activity, suggesting a significant alteration of cellular interaction nih.gov.
Inosine itself has been shown to improve gut permeability under certain conditions nih.gov. In contrast, phosphorylated nucleotides like IMP are generally less permeable to cell membranes due to their negative charge and rely on specific transporters. Without experimental data, the relative permeability of Inosine 5'-Acetate remains speculative.
Cellular Responses and Signaling Modulation by Inosine 5'-Acetate
The direct effects of Inosine 5'-Acetate on cellular functions such as proliferation, metabolism, and signaling have not been documented. Insights can be drawn from the known roles of inosine and acetate in these processes.
Effects on Cell Proliferation and Viability in Defined Cell Lines
There is no available data on the specific effects of Inosine 5'-Acetate on the proliferation and viability of any cell line. The parent compound, inosine, has been shown to have context-dependent effects on cell proliferation. For instance, inosine can support the proliferation and function of T cells, particularly under low-glucose conditions biorxiv.orgnih.gov. In other contexts, such as certain cancer cell lines, extracellular nucleotides and nucleosides can influence cell growth, with ATP, for example, inhibiting the growth of some prostate carcinoma cells nih.gov.
The table below summarizes some of the observed effects of inosine on cell proliferation in different cell types, which may provide a basis for future studies on Inosine 5'-Acetate.
| Cell Type | Effect of Inosine | Reference |
| Effector T Cells | Supports proliferation and function, especially under glucose restriction. | biorxiv.orgnih.gov |
| Prostate Carcinoma Cells (PC-3, DU145) | Adenosine (B11128) (a related nucleoside) had no significant effect on growth, while ATP inhibited it. | nih.gov |
Modulation of Intracellular Nucleotide Pools
The influence of Inosine 5'-Acetate on intracellular nucleotide pools has not been investigated. It is hypothesized that once inside the cell, Inosine 5'-Acetate could be hydrolyzed into inosine and acetate. Inosine can be converted to hypoxanthine (B114508) and then enter the purine (B94841) salvage pathway, ultimately contributing to the synthesis of inosine monophosphate (IMP), a crucial precursor for both adenosine monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP) nih.govnih.gov.
Acetate is a precursor for acetyl-CoA, a central molecule in cellular metabolism. Nucleo-cytoplasmic acetyl-CoA is essential for various biosynthetic pathways, including the synthesis of nucleotide sugars nih.govbiorxiv.org. Therefore, by providing both inosine and acetate, Inosine 5'-Acetate has the potential to impact the de novo synthesis and salvage of nucleotides.
Influence on Specific Signal Transduction Pathways and Gene Expression Profiles
There are no studies available that have examined the influence of Inosine 5'-Acetate on specific signal transduction pathways or gene expression profiles.
Inosine has been shown to modulate several signaling pathways, often by interacting with adenosine receptors, which can, in turn, affect downstream pathways like the mTOR signaling pathway nih.govnih.gov. For example, inosine has been found to enhance mitochondrial respiration in cancer cells by inducing Rag GTPases and the mTORC1 signaling pathway nih.gov.
Acetate, as a precursor to acetyl-CoA, can also influence signaling. The mTOR pathway, a key regulator of cell growth and metabolism, can be activated by acetate in certain contexts, leading to changes in lipid metabolism mdpi.com.
The potential dual contribution of Inosine 5'-Acetate to both purine metabolism and acetyl-CoA pools suggests that it could have complex and multifaceted effects on cellular signaling and gene expression, warranting future investigation.
Investigation of Inosine 5'-Acetate in Nucleic Acid Biochemistry
There is currently no scientific literature available that specifically investigates Inosine 5'-acetate as a potential substrate for RNA polymerases or reverse transcriptases. While extensive research exists on the incorporation of inosine and its triphosphate form by these enzymes, the acetylated derivative, Inosine 5'-acetate, has not been a subject of such studies. nih.govsemanticscholar.orgacs.orgbiorxiv.orgnih.gov
No published research specifically details the effects of Inosine 5'-acetate on ribonucleic acid (RNA) editing processes. The primary focus of RNA editing research, particularly adenosine-to-inosine editing, is on the enzymatic conversion of adenosine to inosine within RNA molecules by adenosine deaminases acting on RNA (ADARs) and the subsequent functional consequences. nih.govnih.govyoutube.comyoutube.com The influence of externally supplied modified nucleosides like Inosine 5'-acetate on these processes has not been documented.
Binding Interactions with Macromolecules
Limited research exists on the specific binding interactions of compounds explicitly identified as Inosine 5'-acetate with proteins. However, a study focused on designing inhibitors for Staphylococcus aureus inosine 5'-monophosphate dehydrogenase (SaIMPDH), a key enzyme in guanine (B1146940) nucleotide biosynthesis, provides some insight into the effects of an acetate modification. In this study, an acetate group was added to an inhibitor scaffold to explore interactions with the enzyme's binding site.
The addition of the acetate group to the inhibitor molecule was observed to increase the affinity for the SaIMPDH enzyme. nih.govresearchgate.net Despite this enhanced binding, the modification led to the elimination of the compound's antibacterial activity. nih.govresearchgate.net This suggests that while the acetate moiety can contribute to the binding affinity, it does not translate to functional inhibition of bacterial growth in this context.
| Compound Modification | Target Enzyme | Effect on Enzyme Affinity | Antibacterial Activity (MIC) | Source |
|---|---|---|---|---|
| Addition of an acetate group | Staphylococcus aureus IMPDH (SaIMPDH) | Increased | Eliminated | nih.govresearchgate.net |
There is no available scientific literature that specifically investigates the non-covalent interactions between Inosine 5'-acetate and DNA or RNA. General principles of non-covalent binding, such as intercalation and groove binding, are well-studied for various small molecules and nucleic acids, but these studies have not included Inosine 5'-acetate. nih.govresearchgate.netresearchgate.net
Advanced Analytical Methodologies and Structural Elucidation of Inosine 5 Acetate
Chromatographic Separation and Quantification Techniques
Chromatographic methods are essential for the separation and quantification of Inosine (B1671953) 5'-acetate from complex mixtures, such as reaction products or biological samples. The addition of the acetyl group increases the lipophilicity of the molecule compared to inosine, which influences its chromatographic behavior.
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust method for the quantification of purine (B94841) nucleosides. For Inosine 5'-acetate, a reversed-phase HPLC setup is typically employed. The hypoxanthine (B114508) ring system in the molecule provides a strong chromophore, allowing for sensitive detection by UV spectrophotometry, generally around 254-260 nm. protocols.ionih.gov
The separation relies on the partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase. umich.edu Due to the presence of the acetyl group, Inosine 5'-acetate is more nonpolar than inosine and will therefore have a longer retention time on a standard C18 column under identical isocratic or gradient elution conditions. A simple and sensitive HPLC method can be developed using a C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or trifluoroacetic acid in water) and an organic modifier like methanol (B129727) or acetonitrile. protocols.ioumich.edu
Table 1: Representative HPLC Conditions for Inosine and Expected Comparison for Inosine 5'-Acetate
| Parameter | Condition for Inosine Analysis | Expected for Inosine 5'-Acetate |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) umich.edu | Reversed-Phase C18 |
| Mobile Phase | Gradient of aqueous buffer (e.g., 20 mM ammonium acetate, pH 5.4) and methanol protocols.io | Similar gradient, may require higher organic phase concentration for elution |
| Flow Rate | 0.5 - 1.0 mL/min protocols.ioumich.edu | 0.5 - 1.0 mL/min |
| Detection | UV at 254 nm or 260 nm protocols.io | UV at ~254 nm |
| Retention Time | Analyte-specific | Longer than inosine due to increased hydrophobicity |
This table presents typical starting conditions. Method optimization is required for specific applications.
For trace-level detection and analysis within complex biological matrices, such as in metabolomics studies, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. nih.govnottingham.ac.uk This technique combines the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. LC-MS/MS methods, particularly those using techniques like dynamic multiple reaction monitoring (DMRM), are extremely sensitive and accurate for quantifying modified nucleosides. nih.gov
In the context of metabolomics, LC-MS can identify and quantify endogenous nucleosides and their derivatives. nih.govacs.org While specific metabolomics studies focusing on Inosine 5'-acetate are not widely documented, the methodologies used for inosine and other modified nucleosides are directly applicable. nih.govresearchgate.net Sample preparation typically involves enzymatic hydrolysis of RNA to release constituent nucleosides, followed by analysis. nih.gov Electrospray ionization (ESI) is the most common ionization technique used for nucleoside analysis, typically operating in positive ion mode to detect protonated molecules [M+H]⁺.
Spectroscopic Characterization for Structural Confirmation
Spectroscopic methods are indispensable for the unambiguous structural elucidation of Inosine 5'-acetate, confirming the identity of the purine base, the ribose sugar, and the position of the acetyl group.
NMR spectroscopy provides detailed information about the molecular structure and conformation. For Inosine 5'-acetate, ¹H and ¹³C NMR are primary tools. ³¹P NMR is not applicable as the molecule lacks a phosphate (B84403) group.
The NMR spectrum of Inosine 5'-acetate would show characteristic signals for the inosine framework, along with distinct signals for the acetyl group. By comparing its spectrum to that of the parent inosine, key differences confirm the 5'-O-acetylation.
¹H NMR: The spectrum would display signals for the two non-exchangeable protons of the hypoxanthine base (H-2 and H-8) and the protons of the ribose ring. rsc.org The most telling feature for Inosine 5'-acetate is a singlet integrating to three protons around δ 2.1 ppm, corresponding to the methyl protons of the acetyl group. rsc.org Furthermore, the protons at the 5'-position of the ribose (H-5' and H-5'') would experience a downfield shift compared to inosine, due to the deshielding effect of the adjacent ester carbonyl group, typically appearing around δ 4.1-4.4 ppm. chemicalbook.com
¹³C NMR: The ¹³C spectrum would show resonances for all twelve carbons. Compared to inosine, two new signals would appear: a carbonyl carbon (C=O) signal around δ 170-172 ppm and a methyl carbon (CH₃) signal around δ 20-21 ppm. researchgate.netlibretexts.org The C-5' carbon of the ribose ring would also be shifted downfield.
Table 2: Comparison of Approximate NMR Chemical Shifts (δ, ppm) for Inosine and Predicted Shifts for Inosine 5'-Acetate in DMSO-d₆
| Atom Position | Inosine ¹H rsc.org | Inosine 5'-Acetate ¹H (Predicted) | Inosine ¹³C | Inosine 5'-Acetate ¹³C (Predicted) |
| Hypoxanthine | ||||
| H-2 | ~8.1 | ~8.1 | ~145.7 | ~145.7 |
| H-8 | ~8.3 | ~8.3 | ~138.5 | ~138.5 |
| Ribose | ||||
| H-1' | ~5.9 | ~5.9 | ~87.8 | ~87.8 |
| H-5', H-5'' | ~3.5-3.7 | ~4.1-4.4 | ~61.6 | ~64.0 |
| Acetate | ||||
| -CH₃ | N/A | ~2.1 (singlet) | N/A | ~20.8 |
| -C=O | N/A | N/A | N/A | ~170.5 |
Note: Actual chemical shifts can vary based on solvent and experimental conditions.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV absorption of Inosine 5'-acetate is governed by the π-electron system of the hypoxanthine base. As the 5'-acetate group is electronically isolated from this chromophore, the UV spectrum is expected to be nearly identical to that of inosine, with an absorption maximum (λ_max) around 249 nm in neutral or acidic solution.
Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying key functional groups. The spectrum of Inosine 5'-acetate would show characteristic absorptions for O-H (hydroxyls on the ribose), N-H (on the purine ring), and C=O (amide in the purine ring) stretches, similar to inosine. The definitive feature confirming acetylation is the appearance of a strong ester carbonyl (C=O) stretching band, which is typically observed in the range of 1735-1750 cm⁻¹. rsc.orgspectroscopyonline.comorgchemboulder.com Additionally, characteristic C-O stretching bands for the ester linkage would be present between 1000 and 1300 cm⁻¹. spectroscopyonline.com
Mass Spectrometry for Precise Mass Determination and Fragmentation Pathways
Mass spectrometry (MS) is a powerful tool for determining the exact molecular weight and elemental composition and for deducing structural information through fragmentation analysis.
High-resolution mass spectrometry (HRMS) can determine the monoisotopic mass of Inosine 5'-acetate (C₁₂H₁₄N₄O₆) with high accuracy (calculated: 310.09133 Da), confirming its elemental formula.
Tandem mass spectrometry (MS/MS) provides insight into the molecule's structure by analyzing its fragmentation patterns. For nucleosides, the most common fragmentation pathway under collision-induced dissociation (CID) is the cleavage of the N-glycosidic bond that links the sugar and the base. nih.govresearchgate.net
For Inosine 5'-acetate, this cleavage is expected to produce two primary fragment ions:
The protonated base: An ion corresponding to the hypoxanthine moiety ([B+H]⁺), with a mass-to-charge ratio (m/z) of 137.
The sugar fragment: An ion corresponding to the 5-O-acetyl-ribose moiety. This fragment may be observed as [S]⁺ or as ions resulting from subsequent water loss, such as [S-H₂O]⁺ and [S-2H₂O]⁺.
This characteristic fragmentation pattern allows for the confident identification of the compound as an inosine derivative and helps to localize the modification to the sugar portion of the molecule. nih.govresearchgate.net
Table 3: Predicted ESI-MS/MS Fragmentation for Inosine 5'-Acetate
| Precursor Ion [M+H]⁺ (m/z) | Fragment Ion (m/z) | Identity of Fragment | Fragmentation Pathway |
| 311.1 | 137.1 | [Hypoxanthine + H]⁺ | Cleavage of N-glycosidic bond |
| 311.1 | 175.1 | [5-O-acetyl-ribose - H₂O]⁺ | Cleavage of N-glycosidic bond followed by dehydration of the sugar |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This technique, often utilizing Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, allows for the determination of a molecule's elemental composition from its exact mass. mdpi.com For Inosine 5'-acetate, HRMS can differentiate it from other compounds with the same nominal mass but different elemental formulas.
The process involves ionizing the sample, typically with a soft ionization technique like Electrospray Ionization (ESI), and then measuring the m/z of the resulting ions with high precision. The experimentally measured accurate mass is then compared to the theoretical exact mass calculated from the elemental formula (C₁₂H₁₄N₄O₆). A low mass error, usually below 5 parts per million (ppm), provides strong evidence for the proposed elemental composition. nih.gov This level of accuracy is crucial for confirming the structure of a synthesized compound or for identifying it within a complex biological matrix. nih.gov
Table 1: Molecular Properties of Inosine 5'-Acetate
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₄O₆ |
| Monoisotopic Mass | 310.0913 Da |
| Theoretical [M+H]⁺ | 311.0986 Da |
| Theoretical [M-H]⁻ | 309.0840 Da |
| Composition | C: 46.45%, H: 4.55%, N: 18.06%, O: 30.94% |
This interactive table summarizes the key molecular properties of Inosine 5'-Acetate, which are verifiable using High-Resolution Mass Spectrometry.
Tandem Mass Spectrometry (MS/MS) for Elucidation of Acetate Cleavage and Inosine Core
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain structural information about a molecule by fragmenting a specific precursor ion and analyzing the resulting product ions. nih.gov For Inosine 5'-acetate, MS/MS is particularly useful for confirming the identity and location of the acetate modification. In an MS/MS experiment, the protonated or deprotonated molecular ion of Inosine 5'-acetate is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) or other fragmentation methods, and the resulting fragments are analyzed in a second mass analyzer.
The fragmentation pattern is typically predictable and highly characteristic of the molecule's structure. A primary and dominant fragmentation pathway for Inosine 5'-acetate would involve the cleavage of the ester bond, leading to the neutral loss of acetic acid (60.021 Da) or ketene (B1206846) (42.011 Da). This fragmentation reveals the core inosine structure. Further fragmentation of the inosine ion would then yield characteristic product ions corresponding to the hypoxanthine base and the ribose sugar, consistent with established fragmentation pathways for nucleosides. nih.govresearchgate.netresearchgate.net Analysis in negative ion mode is often particularly informative for nucleotide analogues, providing clear fragmentation of the ribose and phosphate (or modified phosphate) moieties. nih.gov The specific fragmentation pattern confirms the presence and lability of the acetate group at the 5' position and verifies the integrity of the underlying inosine scaffold. venoms.chrsc.org
Table 2: Predicted MS/MS Fragmentation of Inosine 5'-Acetate ([M+H]⁺, m/z 311.1)
| Fragment Ion (m/z) | Proposed Identity | Neutral Loss |
|---|---|---|
| 269.1 | [Inosine + H]⁺ | C₂H₂O (Ketene) |
| 251.1 | [Inosine + H - H₂O]⁺ | C₂H₄O₂ (Acetic Acid) |
| 137.1 | [Hypoxanthine + H]⁺ | C₅H₈O₄ + C₂H₂O |
This interactive table displays the expected key fragment ions generated from Inosine 5'-Acetate during tandem mass spectrometry, aiding in its structural confirmation.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Solid-State and Complex Structures
While mass spectrometry provides invaluable information about connectivity and composition, techniques like X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) are required to determine the precise three-dimensional arrangement of atoms in space.
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of small molecules like Inosine 5'-acetate. The first step involves growing a high-quality, single crystal of the compound, which can be a challenging process. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected. The pattern of spots contains information about the arrangement of atoms within the crystal lattice.
By analyzing the positions and intensities of these diffraction spots, a three-dimensional electron density map of the molecule can be calculated. researchgate.net From this map, a detailed atomic model is built, revealing precise information about bond lengths, bond angles, and torsional angles. rsc.org This structural data also elucidates the molecule's preferred conformation in the solid state and shows how individual molecules pack together through intermolecular interactions such as hydrogen bonding and stacking interactions. While specific crystal structure data for Inosine 5'-acetate is not prominently available, the methodology is standard for nucleoside analogues. rsc.orgnih.gov
Table 3: Structural Parameters Obtainable from X-ray Crystallography
| Parameter | Description |
|---|---|
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The set of symmetry operations that describe the crystal's structure. |
| Atomic Coordinates | The (x, y, z) position of every non-hydrogen atom in the asymmetric unit. |
| Bond Lengths & Angles | Precise measurements of the distances and angles between bonded atoms. |
| Torsional Angles | Describes the conformation of the molecule, e.g., the sugar pucker. |
| Intermolecular Interactions | Details of hydrogen bonds, van der Waals forces, and π-stacking. |
This interactive table outlines the key structural details that would be determined from a successful X-ray crystal structure analysis of Inosine 5'-Acetate.
To understand the biological role of Inosine 5'-acetate, it is crucial to study its interactions with protein targets. Co-crystallization is a technique where the ligand is crystallized together with its target macromolecule, typically an enzyme or receptor. The resulting crystal structure of the complex, determined by X-ray crystallography, provides a static snapshot of the ligand bound in the protein's active or allosteric site. nih.gov
These structures are invaluable for mechanistic insights, revealing the specific amino acid residues that interact with the ligand. nih.gov One can visualize the network of hydrogen bonds, hydrophobic interactions, and electrostatic contacts that are responsible for molecular recognition and binding affinity. This information is critical for structure-based drug design and for understanding the compound's mechanism of action. nih.gov
For very large or flexible protein complexes that are difficult to crystallize, Cryo-Electron Microscopy (Cryo-EM) has become a powerful alternative. nih.gov Samples are flash-frozen in a thin layer of vitrified ice, and thousands of images of individual complexes are taken with an electron microscope. nih.gov These images are then computationally averaged to generate a high-resolution 3D reconstruction of the complex. nih.govnih.gov Should Inosine 5'-acetate bind to a large multi-subunit assembly, Cryo-EM would be the method of choice to elucidate the structure of the resulting complex. cam.ac.ukebi.ac.uk
Future Directions and Research Perspectives
Development of Next-Generation Inosine (B1671953) 5'-Acetate Analogs with Tuned Biological Properties
The development of new chemical entities with improved pharmacological profiles is a cornerstone of medicinal chemistry. For Inosine, 5'-acetate, future efforts will likely concentrate on creating next-generation analogs with fine-tuned properties such as enhanced stability, improved cell permeability, and greater target specificity. The structure of this compound offers several sites for chemical modification, including the purine (B94841) base, the ribose sugar, and the 5'-acetate ester.
Structure-Activity Relationship (SAR) studies, which have been pivotal in developing potent adenosine (B11128) receptor ligands, will be essential. researchgate.netnih.gov By systematically altering the molecule's structure, researchers can modulate its biological effects. For instance, modifications to the purine ring, such as those seen in compounds like 7-deazainosine (B1664705) or 8-azainosine, can drastically alter metabolic fate and cellular activity. nih.gov The 5'-acetate group itself is a key target for modification. Replacing acetate (B1210297) with other acyl groups (e.g., propionate, butyrate) or functional moieties could change the compound's lipophilicity, thereby influencing its ability to cross cell membranes and its rate of hydrolysis back to inosine. The use of "click chemistry" provides a robust method for creating a diverse library of such hybrid molecules. nih.gov
The goal of these synthetic efforts is to produce analogs with tailored effects. For example, an analog could be designed for slower hydrolysis, leading to a sustained-release effect, or for increased affinity toward a specific adenosine receptor subtype, which is a known target for inosine. nih.govnih.gov The knowledge gained from creating other modified nucleosides, such as those for mRNA vaccines, underscores the potential of chemical modification to control biological activity. news-medical.netnih.gov
Table 1: Potential Strategies for Analog Development
| Modification Site | Potential Chemical Change | Hypothesized Biological Outcome | Rationale |
|---|---|---|---|
| Purine Base (Hypoxanthine) | Substitution at C2, N7, or C8 | Altered receptor binding affinity and selectivity (e.g., for A1 vs. A2A receptors); resistance to enzymatic degradation. | The purine core is critical for receptor recognition. Modifications can enhance or reduce interaction with key amino acids in the binding pocket. nih.gov |
| Ribose Moiety | Introduction of carbocyclic rings; modifications at the 2' or 3' positions. | Increased metabolic stability against phosphorolysis by purine nucleoside phosphorylase (PNP). | Carbocyclic analogs, which lack the ribofuranosyl oxygen, are often resistant to cleavage, prolonging their biological action. nih.gov |
| 5'-Ester Group | Varying the acyl chain length (e.g., propionyl, butyryl); adding functional groups. | Modulated lipophilicity, affecting cell membrane permeability and rate of hydrolysis to active inosine. | The ester group can be engineered to act as a pro-drug, controlling the release kinetics of inosine within the target cell or tissue. |
Exploration of Specific Biochemical Pathways and Therapeutic Niches (mechanistic focus)
While the 5'-acetate modification may primarily serve to alter the pharmacokinetics of inosine, it is crucial to investigate its direct effects on biochemical pathways. The parent compound, inosine, is known to exert multimodal actions, including neuroprotection, immunomodulation, and cardiovascular effects, often through interaction with adenosine receptors (A1, A2A, A3). nih.govnih.govfrontiersin.orgresearchgate.net A primary research goal is to determine if this compound acts simply as a pro-drug that is hydrolyzed to inosine, or if the acetylated form has its own unique biological activity.
Future mechanistic studies should focus on several key areas. First, researchers need to clarify its interaction with adenosine receptors. It is unknown whether the bulkier 5'-acetylated molecule can bind directly to these receptors or if it must first be metabolized. nih.gov Second, the metabolic fate of the acetate group itself warrants investigation. Once cleaved, acetate can enter central carbon metabolism via conversion to acetyl-CoA, potentially influencing a wide range of cellular processes, including energy metabolism and epigenetic regulation through histone acetylation. researchgate.net
Transcriptomic and proteomic analyses following cell treatment with this compound can reveal its impact on signaling cascades such as the MEK/ERK and PI3K pathways, both of which have been linked to inosine's antidepressant-like effects. nih.gov This could uncover novel therapeutic niches. For example, if the compound selectively modulates inflammatory pathways in immune cells or energy metabolism in neurons, it could be explored for targeted therapies in autoimmune diseases or neurodegenerative conditions. researchgate.netnih.gov
Application of Inosine 5'-Acetate as a Biochemical Probe or Research Tool
Modified nucleosides have historically been used as powerful tools for biochemical research. frontiersin.org The unique structure of this compound makes it an attractive candidate for development into a biochemical probe. The 5'-acetate group provides a convenient chemical handle for conjugation to reporter molecules without significantly altering the core nucleoside structure.
For instance, by synthesizing analogs where the acetate is replaced with a group containing a terminal alkyne or azide, researchers can use click chemistry to attach fluorescent dyes or biotin (B1667282) tags. nih.gov Such tagged versions of this compound could be used in a variety of experiments:
Tracking Metabolic Fate: A fluorescently-labeled analog would allow for real-time visualization of the compound's uptake, intracellular distribution, and trafficking through metabolic pathways like the purine salvage pathway. researchgate.net
Identifying Protein Interactions: A biotin-labeled analog could be used in pull-down assays coupled with mass spectrometry to identify proteins that specifically bind to this compound. This could uncover novel transporters, enzymes, or effector proteins.
Probing Nucleic Acid Function: Similar to how inosine is substituted for guanosine (B1672433) to study DNA-ligand interactions, specifically modified versions of this compound could be developed to probe the activity of enzymes involved in nucleotide metabolism, such as inosine 5'-monophosphate dehydrogenase (IMPDH). nih.govglenresearch.comnih.gov
The development of such tools would not only advance our understanding of this compound itself but also provide new methods to investigate the broader field of purine metabolism and signaling.
Integration of Omics Technologies for Comprehensive Biological Understanding
To fully capture the biological impact of this compound, an integrative multi-omics approach is essential. mdpi.comresearchgate.net By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can build a holistic model of the compound's mechanism of action, moving beyond a single target or pathway. nih.govmdpi.comnih.gov
A typical workflow would involve treating a cellular or animal model with this compound and then performing parallel analyses:
Metabolomics: This would quantify the rate of conversion of this compound to inosine, hypoxanthine (B114508), and downstream metabolites of the purine degradation pathway. It would also reveal broader shifts in cellular metabolism, such as changes in glycolysis or the pentose (B10789219) phosphate (B84403) pathway. researcher.lifenih.gov
Transcriptomics: RNA sequencing would provide a snapshot of all gene expression changes induced by the compound. This could identify entire pathways that are activated or suppressed, such as inflammatory response genes or neurotrophic factor expression. mdpi.comresearchgate.net
Proteomics: This analysis would identify changes in protein levels, confirming that transcriptional changes lead to functional alterations. It can also detect post-translational modifications, which are key to cell signaling.
Integrating these datasets allows for the construction of comprehensive network models. mdpi.com For example, an increase in a specific metabolite (from metabolomics) could be correlated with the upregulation of a gene encoding a metabolic enzyme (from transcriptomics) and a corresponding increase in that enzyme's protein level (from proteomics). This systems-level understanding is critical for identifying biomarkers of drug response and for predicting both on-target and off-target effects.
Computational Modeling and Simulation for Predictive Research on Inosine 5'-Acetate
In silico methods are indispensable for accelerating drug discovery and providing insights that are difficult to obtain through experimental means alone. mdpi.com Computational modeling and simulation offer powerful predictive tools for investigating this compound.
Key computational approaches include:
Molecular Docking: This technique can predict how this compound and its potential analogs bind to the active sites of target proteins, such as adenosine receptors or metabolic enzymes like IMPDH. nih.govmdpi.comnih.gov Docking studies can help prioritize which newly designed analogs are most likely to have high binding affinity, saving time and resources in the synthesis phase. chemrxiv.org
Molecular Dynamics (MD) Simulations: While docking provides a static picture, MD simulations model the dynamic movement of the molecule and its target protein over time. nih.govnih.gov This can reveal the stability of the binding interaction and provide a more accurate estimation of binding free energy, helping to understand why some analogs are more potent than others. psu.edu
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be built by correlating the structural features of a series of this compound analogs with their experimentally measured biological activity. nih.govnih.gov Once a reliable model is established, it can be used to predict the activity of virtual compounds before they are synthesized, guiding the rational design of more effective molecules. nih.gov
These computational studies can provide a detailed, atomic-level understanding of molecular interactions and guide hypothesis-driven experimental research, creating a synergistic cycle of prediction and validation.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for producing Inosine, 5'-acetate, and how can their efficiency be validated experimentally?
- Methodology : Begin with nucleoside protection strategies (e.g., acetylation of the 5'-hydroxyl group) followed by purification via HPLC or column chromatography. Validate purity using NMR spectroscopy (e.g., confirming the absence of unreacted inosine via H-NMR peaks at δ 8.3 ppm for H-8) and mass spectrometry for molecular weight confirmation (CHNO, exact mass 276.09 g/mol) .
- Experimental Design : Include controls for reaction completion (TLC monitoring) and quantify yield using UV-Vis spectroscopy at 250 nm (hypoxanthine absorbance).
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated degradation studies by incubating the compound in buffers (pH 2–10) at 25–60°C. Monitor degradation via HPLC retention time shifts and quantify hydrolysis products (e.g., free inosine) using calibration curves. Statistical analysis (ANOVA) can identify significant degradation pathways .
Q. What spectroscopic techniques are most effective for distinguishing this compound from structurally similar nucleoside derivatives?
- Methodology : Use C-NMR to confirm acetylation at the 5'-position (carbonyl resonance at ~170 ppm) and compare with IR spectroscopy for ester C=O stretching (~1740 cm). Pair with X-ray crystallography if crystalline forms are obtainable .
Advanced Research Questions
Q. How do kinetic isotope effects (KIEs) and transition state (TS) analysis clarify the enzymatic hydrolysis mechanism of this compound?
- Methodology : Substitute phosphate with arsenate in hydrolysis assays to irreversibly trap intermediates. Calculate KIEs using mass spectrometry for isotopically labeled substrates. Computational modeling (e.g., DFT or QM/MM simulations) can refine TS geometries based on experimental KIEs, as demonstrated in inosine arsenolysis studies .
- Data Interpretation : Early TS formation (C1′–N9 bond elongation to 1.77 Å) suggests minimal nucleophile bonding, guiding inhibitor design for enzymes like purine nucleoside phosphorylase .
Q. How can contradictory data on biological activity (e.g., inosine derivatives in avian models) be reconciled in studies involving this compound?
- Methodology : Evaluate variables such as species-specific enzyme expression (e.g., IMP synthesis enzymes in chicken breeds), sample preparation protocols, and environmental factors (e.g., caged vs. free-range conditions). Meta-analysis of existing datasets with stratification by covariates (age, diet) can resolve discrepancies .
- Case Example : Inosine content varies significantly between caged and free-range chickens (p < 0.01), highlighting the need for controlled experimental cohorts .
Q. What computational strategies are optimal for modeling the interaction of this compound with target enzymes or receptors?
- Methodology : Use molecular docking (AutoDock Vina) with crystal structures of homologous enzymes (e.g., PDB entries for inosine-binding proteins). Validate predictions with mutagenesis studies (e.g., alanine scanning for key binding residues) and free energy perturbation (FEP) calculations .
Methodological Best Practices
- Experimental Replication : Ensure ≥3 independent replicates for assays to account for batch variability .
- Data Transparency : Append raw datasets (e.g., HPLC chromatograms, NMR spectra) to publications, adhering to FAIR principles .
- Critical Literature Review : Use federated search tools to aggregate findings from PubMed, SciFinder, and institutional repositories, prioritizing studies with detailed Materials and Methods sections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
